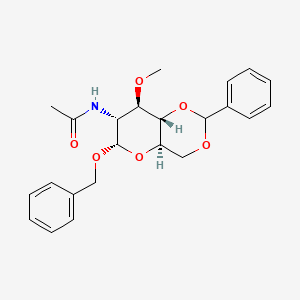

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside: is a complex carbohydrate derivative that has garnered significant interest in the fields of glycobiology and medicinal chemistry. This compound is known for its role as a building block in the synthesis of various glycosidic drugs and biochemical reagents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by selective acylation and benzylationThe final step involves the methylation of the 3-hydroxyl group .

Industrial Production Methods: Industrial production of this compound is generally carried out in batch reactors under controlled conditions. The reaction conditions include maintaining a temperature range of 50-70°C and using solvents such as pyridine or dimethylformamide. The purity of the final product is ensured through recrystallization and high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and acetamido groups.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzylidene derivatives.

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Carbohydrate Chemistry

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside serves as an essential synthetic intermediate for the preparation of various oligosaccharides and glycosides. Its ability to undergo glycosylation reactions makes it valuable for constructing complex carbohydrate structures.

Case Study: Synthesis of Disaccharides

In a notable study, this compound was utilized to synthesize disaccharide derivatives through glycosylation reactions. For instance, the compound was reacted with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide to yield specific disaccharides. The structure of these products was confirmed using NMR spectroscopy, highlighting the compound's utility in synthesizing biologically relevant carbohydrates .

Anticonvulsant Activity

Recent research has indicated that derivatives of this compound exhibit anticonvulsant properties. This has sparked interest in its potential application in developing new anticonvulsant medications.

Research Findings

A study demonstrated that certain derivatives showed significant activity in animal models of seizures, surpassing traditional anticonvulsants like phenobarbital in efficacy. The structure-activity relationship (SAR) analysis revealed that modifications at specific sites on the benzyl group could enhance anticonvulsant activity .

The compound has been explored for its biological activities beyond anticonvulsant effects. It has shown promise in modulating various biological pathways, making it a candidate for further pharmacological studies.

Potential Applications in Drug Development

The ability of this compound to interact with biological targets suggests its potential application in drug development for conditions such as neuropathic pain and other neurological disorders .

Mecanismo De Acción

The mechanism of action of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can inhibit or modify the activity of these enzymes, thereby affecting the synthesis and function of glycoproteins and glycolipids . The pathways involved include the inhibition of bacterial cell wall synthesis and the disruption of glycan-protein interactions .

Comparación Con Compuestos Similares

- Benzyl 2-Acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside

- Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

- Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

Comparison:

- Benzyl 2-Acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside: Similar in structure but differs in the configuration at the 2-position, affecting its biological activity and applications.

- Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: Contains an additional benzyl group at the 3-position, which can influence its reactivity and interaction with enzymes.

- Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Differs in the anomeric configuration, which can alter its binding affinity and specificity for certain biological targets.

Conclusion

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of glycosidic drugs and biochemical reagents, as well as in the study of carbohydrate-protein interactions.

Actividad Biológica

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside (commonly referred to as BzAcGlc) is a synthetic oligosaccharide that has garnered attention for its potential biological activities. This compound is characterized by its complex carbohydrate structure, which plays a crucial role in various biochemical interactions and applications.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

- CAS Number : 116696-66-3

- IUPAC Name : N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Biological Activity Overview

BzAcGlc exhibits several biological activities that are relevant in medicinal chemistry and biochemistry. Notably, it has been studied for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.

Glycosylation Reactions

BzAcGlc functions effectively as a glycosyl donor due to its ability to participate in glycosylation reactions with high stereoselectivity. Research indicates that the presence of the benzylidene group enhances the reactivity of the compound, allowing for selective formation of glycosidic bonds. This selectivity is crucial in the synthesis of oligosaccharides that can mimic natural glycans involved in biological processes.

Case Studies and Research Findings

- Glycosylation Selectivity :

- Biological Implications :

- Synthetic Applications :

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18-,19-,20-,21-,22?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWUPDKLMGPJJS-UWPRFDSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.